3-Methoxybutane-1-thiol
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Overview
Description
3-Methoxybutane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor, which is often described as pungent and disagreeable.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxybutane-1-thiol can be synthesized through various methods. One common approach involves the reaction of 3-methoxy-1-butene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired thiol compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Alkyl halides, bases.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Scientific Research Applications
3-Methoxybutane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxybutane-1-thiol involves its interaction with various molecular targets. In biological systems, thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function . This interaction can influence various cellular pathways and processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Butane-1-thiol: Similar in structure but lacks the methoxy group.
3-Methyl-1-butanethiol: Another thiol with a different alkyl group.
Uniqueness
3-Methoxybutane-1-thiol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other thiols. This structural difference can lead to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C5H12OS |
---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
3-methoxybutane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(6-2)3-4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
UIGOVCCELNFAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS)OC |
Origin of Product |
United States |
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